molecular formula C13H11NO3 B8613651 4'-Methoxy-2-nitrobiphenyl CAS No. 20013-55-2

4'-Methoxy-2-nitrobiphenyl

Cat. No. B8613651
Key on ui cas rn: 20013-55-2
M. Wt: 229.23 g/mol
InChI Key: IXECOQNNUDDVQY-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

A mixture of 4'-hydroxy-2-nitrobiphenyl (10.4 g), dimethyl sulphate (9.15 g) in acetone (350 ml) and anhydrous potassium carbonate (22 g) was heated at reflux for 10 hours to get an oil which was purified by column chromatography on silica gel (150 g, 100-200 mesh) eluted with hexane to give 4'-methoxy-2-nitrobiphenyl (m.p. 55°-56° C.).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])=[CH:4][CH:3]=1.S(OC)(O[CH3:21])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:21][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
9.15 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
to get an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (150 g, 100-200 mesh)
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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